molecular formula C5H3F7O B14416821 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one CAS No. 80553-01-1

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one

Cat. No.: B14416821
CAS No.: 80553-01-1
M. Wt: 212.07 g/mol
InChI Key: RUWGMSJKDIOWQO-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one is a fluorinated organic compound with the molecular formula C5H4F7O. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity under specific conditions.

Preparation Methods

The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one typically involves multi-step reactions. One common method includes the fluorination of 1,1,1,2,2,3,3,4,4-Nonafluorobutane with trifluoromethanesulfonyl chloride to produce 1,1,1,2,2,3,3,4,4-Nonafluoro-1-(trifluoromethyl)butane. This intermediate is then reacted with boron trifluoride to yield this compound .

Chemical Reactions Analysis

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions, which are influenced by the high electronegativity and reactivity of the fluorine atoms.

Comparison with Similar Compounds

3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific fluorine arrangement, which imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

CAS No.

80553-01-1

Molecular Formula

C5H3F7O

Molecular Weight

212.07 g/mol

IUPAC Name

3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-2-one

InChI

InChI=1S/C5H3F7O/c1-2(13)3(6,4(7,8)9)5(10,11)12/h1H3

InChI Key

RUWGMSJKDIOWQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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